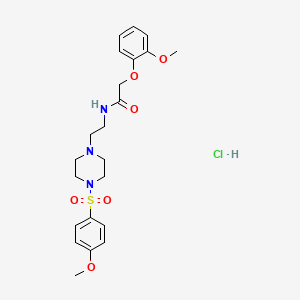![molecular formula C19H21NO3 B2892501 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide CAS No. 1902907-34-9](/img/structure/B2892501.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide” is a complex organic compound. It contains a total of 39 bonds; 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 2 ethers (aliphatic), and 1 Pyridine . It’s also known as Obovatol, a natural compound found in several plant species including Magnolia obovata, Magnolia grandiflora, and Magnolia officinalis.
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple bonds and ring structures . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Novel Compounds
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide is a chemical structure that serves as a building block in the synthesis of complex organic molecules. Researchers have developed various synthetic routes to create pentacyclic and polycyclic compounds using similar structures. For instance, highly efficient construction of pentacyclic benzo[b]indeno-[1,2,3-de][1,8]naphthyridine derivatives was achieved via a four-component domino reaction under microwave irradiation, illustrating the versatility of such compounds in constructing new C-C bonds, C-N bonds, and rings efficiently without the need for catalysts (Cheng-Pao Cao et al., 2013). Similarly, the synthesis of poly(benzoxazine imide) from ortho-benzoxazine showcases the potential for creating high-performance polymers with enhanced thermal stability and miscibility, further emphasizing the structural utility of naphthamide derivatives in advanced material science (A. EL-Mahdy & S. Kuo, 2018).
Biological Applications and Molecular Interactions
The structural framework of this compound-related compounds has found relevance in biological applications, including the development of antimicrobial agents. Novel synthesis approaches have led to the creation of dibenzo[c,f]chromenes and benzo[7,8]chromeno[3,4-f]isoindoles, which were screened for their antimicrobial activities, showcasing the potential of such compounds in medical chemistry (M. El-Gaby et al., 2000). Additionally, naphthalimide triazoles derived from benzimidazole have been synthesized, displaying significant antimicrobial activities and interactions with calf thymus DNA, indicating a promising route for the development of new antimicrobial drugs (Yun-Lei Luo et al., 2015).
Material Science and Organic Electronics
Research into the molecular design of compounds related to this compound has also extended into the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). For example, the tailoring of molecular designs with phenanthroimidazole-functionalized molecules demonstrates the utility of such structural motifs in achieving efficient blue emission for nondoped OLEDs, which is crucial for the advancement of display technologies (J. Jayabharathi et al., 2018).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to have antibacterial properties . They inhibit biofilm formation in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .
Mode of Action
Based on the structure–activity relationship of similar compounds, it can be inferred that the compound might interact with its targets and cause changes that inhibit the growth of bacteria .
Biochemical Pathways
Similar compounds have been shown to interfere with the formation of bacterial biofilms , which are complex communities of bacteria that are resistant to antibiotics and the immune system.
Result of Action
Similar compounds have been reported to exhibit antibacterial activity by inhibiting the formation of bacterial biofilms . This suggests that N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide may have similar effects.
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-19(16-7-3-5-13-4-1-2-6-15(13)16)20-14-8-9-17-18(12-14)23-11-10-22-17/h1-7,14,17-18H,8-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAZEKWBXRNZQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=CC4=CC=CC=C43)OCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)




![6-Acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)

![N-[(1-Phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]but-2-ynamide](/img/structure/B2892429.png)


![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2892437.png)
![[4-(6-Aminoquinazolin-4-yl)morpholin-2-yl]methanol](/img/structure/B2892439.png)
![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2892441.png)
